Silane, ethoxydimethyloctyl-
Description
Overview of Organosilane Research and its Evolution
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comnumberanalytics.comwikipedia.org This breakthrough laid the groundwork for future explorations into this novel class of chemicals. numberanalytics.com The early 20th century saw pioneering work by Frederic Kipping, who extensively researched organosilicon compounds and coined the term "silicone". sbfchem.comwikipedia.org
A significant leap forward occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow, a method that enabled the large-scale production of organosilicon compounds. nii.ac.jp This period also marked the beginning of the commercialization of silicone polymers, thanks to the work of researchers like James Franklin Hyde. sbfchem.com These polymers found widespread use in various sectors due to their exceptional properties. sbfchem.com
The latter half of the 20th century and the beginning of the 21st century have been characterized by the development of more sophisticated applications and synthetic methods. Research has increasingly focused on creating organosilicon compounds with specific functionalities for advanced materials, electronics, and biomedical applications. numberanalytics.comnih.gov The ongoing evolution of this field is driven by the pursuit of sustainable and green chemistry principles. numberanalytics.com
Academic Context of Alkoxysilanes with Long-Chain Alkyl Substituents in Contemporary Research
Alkoxysilanes featuring long-chain alkyl substituents are a focal point of contemporary research due to the unique properties these long chains impart. These properties are particularly relevant in the field of surface modification, where the long alkyl chains can create hydrophobic surfaces. acs.orgnih.gov This has significant implications for developing antifouling coatings, which are crucial in marine applications and medical devices to prevent the accumulation of unwanted organisms and materials. nih.govacs.orgnih.gov
Research has shown that the length of the alkyl chain in these alkoxysilanes directly influences the properties of the resulting surface. acs.orgnih.gov Longer chains generally lead to more pronounced hydrophobicity. acs.org This has been a key area of investigation, with studies exploring the relationship between chain length and surface properties like water repellency and sliding angles of water droplets. acs.orgnih.gov
Furthermore, these long-chain alkoxysilanes are instrumental in the synthesis of advanced materials. They serve as building blocks for creating structured porous materials and functionalized nanoparticles. researchgate.netmdpi.com The ability to tailor the properties of these materials by varying the alkyl chain length opens up possibilities for applications in catalysis, separation technologies, and drug delivery systems. mdpi.comijnnonline.net The ongoing research in this area is focused on synthesizing novel long-chain alkoxysilanes and exploring their potential in creating new and improved materials. researchgate.net
Foundational Research Areas Pertaining to "Silane, ethoxydimethyloctyl-"
"Silane, ethoxydimethyloctyl-," with the chemical formula C12H28OSi, is a specific alkoxysilane that has garnered academic interest. rrscientific.comguidechem.com Its molecular structure consists of a central silicon atom bonded to an ethoxy group (-OCH2CH3), two methyl groups (-CH3), and a long octyl group (-C8H17). This combination of a reactive ethoxy group and a hydrophobic octyl chain makes it a valuable compound in several research areas.
Key Research Applications:
Surface Modification: A primary area of research for ethoxydimethyloctylsilane is in surface modification. ncsu.edu Its ability to form self-assembled monolayers on various substrates allows for the creation of surfaces with controlled properties. The octyl chain provides a hydrophobic character, which is useful for creating water-repellent and anti-corrosion coatings. acs.orgaprcomposites.com.auchula.ac.th
Chromatography: In the field of analytical chemistry, particularly in chromatography, compounds like ethoxydimethyloctylsilane are used to modify stationary phases. gmpinsiders.combioanalysis-zone.com The long alkyl chain can alter the separation characteristics of a chromatography column, enabling the separation of specific types of molecules. gmpinsiders.comwur.nl This is particularly relevant in reversed-phase chromatography where a nonpolar stationary phase is required. gmpinsiders.com
Synthesis of Hybrid Materials: Ethoxydimethyloctylsilane serves as a precursor in the synthesis of organic-inorganic hybrid materials. mdpi.com Through the sol-gel process, the ethoxy group can hydrolyze and condense to form a siloxane network, while the octyl group remains as a functional organic component. mdpi.com This allows for the creation of materials that combine the properties of both organic polymers and inorganic silica (B1680970).
Interactive Data Table for Silane (B1218182), ethoxydimethyloctyl-
| Property | Value | Source |
| Chemical Formula | C12H28OSi | rrscientific.com |
| Molecular Weight | 216.43 g/mol | rrscientific.com |
| CAS Number | 87281-31-0 | rrscientific.comevitachem.com |
| SMILES Code | CCCCCCCCSi(C)OCC | rrscientific.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
87281-31-0 |
|---|---|
Molecular Formula |
C12H28OSi |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
ethoxy-dimethyl-octylsilane |
InChI |
InChI=1S/C12H28OSi/c1-5-7-8-9-10-11-12-14(3,4)13-6-2/h5-12H2,1-4H3 |
InChI Key |
MRXDJSZXCXOGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(C)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Silane, Ethoxydimethyloctyl and Its Derivatives
Established Synthetic Pathways for Ethoxydimethyl(octyl)silane Precursors
The traditional synthesis of ethoxydimethyloctylsilane relies on a multi-step approach, beginning with the formation of an octyldimethylsilane intermediate. This key intermediate, containing the silicon-octyl bond, can be achieved through several reliable methods.
Catalytic hydrosilylation is a widely employed, atom-economical method for forming silicon-carbon bonds. The process involves the addition of a hydrosilane across a carbon-carbon double bond, typically from an alkene. In the context of octyldimethylsilane synthesis, this involves the reaction of 1-octene (B94956) with a suitable dimethylsilane (B7800572) derivative, such as chlorodimethylsilane (B94632) or ethoxydimethylsilane.
The reaction is most commonly catalyzed by platinum-based complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. scispace.comnih.gov These catalysts facilitate the anti-Markovnikov addition of the silane (B1218182) to the terminal alkene, yielding the linear octyldimethylsilane isomer with high regioselectivity. acs.org The general reaction scheme is as follows:
CH₃(CH₂)₅CH=CH₂ + H-Si(CH₃)₂-Y → CH₃(CH₂)₇-Si(CH₃)₂-Y (where Y = Cl, OEt, etc.)
While platinum catalysts are highly effective, research has also explored other noble metal catalysts, including those based on rhodium and ruthenium. researchgate.netsigmaaldrich.com The choice of catalyst and reaction conditions can influence reaction rates and selectivity. For decades, transformations involving the hydrosilylation of alkenes have relied on platinum catalysts. acs.org
| Catalyst | Silane | Conditions | Conversion/Yield (%) | Regioselectivity (Linear Product) | Reference |
|---|---|---|---|---|---|
| Karstedt's Catalyst | HSiCl₃ | Room Temp, 1 h | 15 | >99% | nih.gov |
| Speier's Catalyst | HSiCl₃ | Room Temp, 1 h | 20 | >99% | nih.gov |
| CoCl₂/N,P-ligand | PhSiH₃ | 80°C, 12 h | >99 | >99% | researchgate.net |
| [RhCl(dppbzF)]₂ | HSiCl₃ | Room Temp, 1 h | >99 | >99% | nih.gov |
| Re₂(CO)₁₀ | HSiMePh₂ | 120°C, 10 h | Poor Yield (30%) | Not specified | mdpi.com |
An alternative and classic route to forming silicon-carbon bonds is through the use of organometallic reagents, most notably Grignard reagents. gelest.com This pathway involves the reaction of a halo- or alkoxysilane with an organomagnesium halide. For the synthesis of octyldimethylsilane precursors, octylmagnesium bromide is prepared by reacting 1-bromooctane (B94149) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comyoutube.com
The resulting Grignard reagent acts as a potent nucleophile, attacking the electrophilic silicon center of a precursor like dichlorodimethylsilane (B41323) or chloro(ethoxy)dimethylsilane. gelest.com This displaces a chloride or ethoxy group to form the desired octyl-silicon bond.
Reaction Steps:
Grignard Formation: CH₃(CH₂)₇Br + Mg → CH₃(CH₂)₇MgBr (in dry ether)
Alkylation: CH₃(CH₂)₇MgBr + Cl-Si(CH₃)₂-Y → CH₃(CH₂)₇-Si(CH₃)₂-Y + MgBrCl (where Y = Cl or OEt)
This method is highly versatile but requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents, including water. masterorganicchemistry.com The choice between normal addition (silane added to Grignard) and reverse addition (Grignard added to silane) can be used to control the degree of substitution, which is particularly important when using silicon tetrachloride or trichlorosilane (B8805176) as a starting material. gelest.com
Once the octyldimethylsilyl group has been synthesized, typically as octyldimethylchlorosilane, the final step is to introduce the ethoxy functionality. This is accomplished through a transesterification or alcoholysis reaction with ethanol (B145695). The reaction involves the nucleophilic attack of ethanol on the silicon atom, leading to the displacement of the chloride and the formation of an ethoxysilane.
CH₃(CH₂)₇-Si(CH₃)₂-Cl + CH₃CH₂OH → CH₃(CH₂)₇-Si(CH₃)₂-OCH₂CH₃ + HCl
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrogen chloride (HCl) byproduct. Removing the HCl drives the reaction to completion and prevents potential side reactions. The kinetics of such transesterification reactions can be influenced by factors like temperature, catalyst, and the molar ratio of reactants. researchgate.net
Innovations in "Silane, ethoxydimethyloctyl-" Synthesis: Yield Optimization and Regioselectivity Studies
While traditional methods are robust, ongoing research aims to improve the synthesis of ethoxydimethyloctylsilane by enhancing yield, increasing selectivity, reducing costs, and improving the environmental profile of the production process.
A significant drawback of traditional hydrosilylation is its reliance on expensive and scarce precious metal catalysts like platinum. researchgate.net This has driven extensive research into developing catalytic systems based on more earth-abundant and cost-effective first-row transition metals, such as iron, cobalt, and nickel. acs.orgresearchgate.net
These base-metal catalysts have shown remarkable activity and selectivity, in some cases rivaling or even exceeding their platinum counterparts. researchgate.netresearchgate.net The catalytic performance is often highly dependent on the ligand coordinated to the metal center. Judicious ligand design can tune the catalyst's electronic and steric properties, thereby controlling its activity and regioselectivity. organic-chemistry.orgnih.gov For instance, certain cobalt-pincer complexes can steer the hydrosilylation of styrenes to yield either Markovnikov or anti-Markovnikov products depending on the ligand structure. acs.org
| Cobalt Catalyst System | Silane | Yield (%) | Selectivity (Linear:Branched) | Reference |
|---|---|---|---|---|
| Co(acac)₂ + P(OPh)₃ | PhSiH₃ | 94 | 1:99 | researchgate.net |
| Co(acac)₂ + PCy₃ | PhSiH₃ | 96 | >99:1 | researchgate.net |
| Co(acac)₂ + P(OPh)₃ | Ph₂SiH₂ | 81 | >99:1 | researchgate.net |
| Co(acac)₂ + PCy₃ | Ph₂SiH₂ | 91 | >99:1 | researchgate.net |
| Co(II) salt + terpyridine derivative | (EtO)₃SiH | 99 | Not specified | researchgate.net |
These advancements not only reduce the economic barrier for silane production but also open new avenues for controlling product isomerism, which is crucial for creating materials with specific properties.
The principles of green chemistry are increasingly being applied to silane manufacturing to create more sustainable processes. researchgate.net Key areas of investigation include the use of non-toxic solvents, development of recyclable catalysts, and designing synthetic routes that maximize atom economy and minimize waste.
A notable development is the use of cobalt-based catalysts that operate efficiently in green solvents like alcohols and under mild conditions, such as room temperature. nih.govacs.org These systems can facilitate a one-pot synthesis of alkoxy-substituted silanes from hydrosilanes and alkenes, combining the hydrosilylation and alcoholysis steps. nih.gov An added benefit of this process is the concomitant production of hydrogen gas, a clean energy carrier, via the dehydrogenative coupling of the hydrosilane with the alcohol solvent. acs.org
Another significant green approach is the "direct synthesis" of alkoxysilanes. This method, pioneered by Rochow, avoids the use of chlorosilanes altogether by reacting elemental silicon directly with an alcohol in the presence of a copper catalyst at elevated temperatures. researchgate.netmdpi.com
Si + 2 CH₃CH₂OH → Si(OCH₂CH₃)₂ + H₂ (Simplified representation)
This process significantly reduces the generation of corrosive byproducts like HCl and aligns with the goals of a circular economy by utilizing raw materials more efficiently. nih.gov Furthermore, research into alternative silane production pathways, such as the magnesiothermic reduction of quartz followed by hydrolysis of the resulting Mg₂Si, offers a potential route with lower CO₂ emissions compared to traditional methods. ntnu.no
Chemical Derivatization and Functionalization of "Silane, ethoxydimethyloctyl-"
The chemical modification of "Silane, ethoxydimethyloctyl-" is a critical area of research for tailoring its properties for specific applications. The presence of a reactive ethoxy group and a modifiable octyl chain allows for a range of derivatization and functionalization strategies. These modifications are pivotal in altering the molecule's reactivity, surface activity, and its ability to be incorporated into larger molecular architectures.
Transformation of the Ethoxy Moiety for Targeted Research Applications
The ethoxy group in ethoxydimethyloctylsilane is the primary site for transformations that modulate its reactivity, particularly its ability to bind to surfaces or to form siloxane bonds. Key transformations include hydrolysis, transesterification, and conversion to other functional groups.
Hydrolysis to Silanols: The hydrolysis of the ethoxy group to a silanol (B1196071) (Si-OH) is a fundamental reaction. This conversion is typically catalyzed by either acid or base and is the initial step for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces. The resulting dimethyloctylsilanol is a key intermediate that can then condense with surface silanol groups or with other silanol molecules. The general reaction is as follows:
CH₃(CH₂)₇Si(CH₃)₂OCH₂CH₃ + H₂O ⇌ CH₃(CH₂)₇Si(CH₃)₂OH + CH₃CH₂OH
The rate of hydrolysis is influenced by factors such as pH, water concentration, and the solvent system.
Transesterification: The ethoxy group can be exchanged with other alkoxy groups through transesterification. This reaction is valuable for introducing functionalized alcohol moieties or for altering the reactivity of the silane. For instance, reaction with a longer-chain alcohol can decrease the volatility of the leaving group, while reaction with a functional alcohol can introduce new chemical handles for further derivatization.
| Reactant Alcohol | Catalyst | Resulting Moiety | Potential Application |
| Methanol | Acid or Base | Methoxy | Altered hydrolysis rate |
| 2-Methoxyethanol | Titanate catalyst | 2-Methoxyethoxy | Introduction of ether functionality |
| Allyl alcohol | Acid catalyst | Allyloxy | Site for hydrosilylation or radical polymerization |
Interactive Data Table: Transesterification of Ethoxydimethyloctylsilane (This table is based on general principles of alkoxysilane transesterification.)
Conversion to Other Functional Groups: While less common, the ethoxy group can be a precursor to other functionalities. For example, reaction with a suitable silylating agent in the presence of a catalyst can lead to the formation of a disiloxane (B77578), effectively capping the reactive site.
Modifications of the Octyl Chain for Tailored Surface Interactions
The octyl chain of ethoxydimethyloctylsilane plays a crucial role in defining the non-polar characteristics of the molecule and its interactions with surfaces. Modifications to this chain can tailor the surface energy, hydrophobicity, and specific binding capabilities of the resulting silane.
Terminal Functionalization: Introducing a functional group at the terminus of the octyl chain is a powerful strategy to impart specific chemical reactivity. This can be achieved through multi-step synthetic routes starting from a functionalized octyl precursor before the introduction of the silane moiety. A common strategy involves the hydrosilylation of a terminally unsaturated octene derivative with a suitable hydrosilane. For example, the hydrosilylation of 1-octene with a dimethyl-H-silane followed by ethoxylation would yield the parent compound. Starting with a terminally functionalized alkene allows for the introduction of groups like esters, amines, or halogens.
| Terminal Functional Group | Precursor Example | Potential Interaction |
| -OH | 8-Hydroxy-1-octene | Hydrogen bonding, further esterification |
| -NH₂ | 8-Amino-1-octene | Electrostatic interactions, amide bond formation |
| -Br | 8-Bromo-1-octene | Nucleophilic substitution, radical reactions |
| -COOCH₃ | Methyl 7-octenoate | Hydrolysis to carboxylic acid, polar interactions |
Interactive Data Table: Examples of Terminal Functionalization of the Octyl Chain (This table is a conceptual representation of how terminal functionalization could be achieved.)
Chain Length Alteration: While "Silane, ethoxydimethyloctyl-" specifically contains an octyl group, related research often explores the effect of varying the alkyl chain length to fine-tune surface properties. Shorter chains (e.g., butyl, hexyl) generally lead to less dense and less hydrophobic surface coatings, while longer chains (e.g., dodecyl, octadecyl) can produce more ordered and highly hydrophobic self-assembled monolayers. This principle allows for the precise control of surface wettability and adhesion.
Oligomerization and Polymerization Strategies Involving "Silane, ethoxydimethyloctyl-"
Due to its monofunctional nature (having only one hydrolyzable ethoxy group), ethoxydimethyloctylsilane cannot form a cross-linked polymer network on its own. However, it plays a significant role in oligomerization and polymerization as a chain-terminating or end-capping agent.
Oligomerization: Controlled hydrolysis of ethoxydimethyloctylsilane can lead to the formation of linear dimers and short-chain oligomers through the condensation of the intermediate silanol. The extent of oligomerization can be managed by controlling the reaction conditions, such as water concentration and catalyst. The primary product of dimerization is 1,1,3,3-tetramethyl-1,3-dioctyldisiloxane.
Polymerization: In the context of silicone polymer synthesis, ethoxydimethyloctylsilane acts as a chain terminator or "end-capping" agent. During the polymerization of difunctional silane monomers (like diethoxydimethylsilane), the addition of a controlled amount of ethoxydimethyloctylsilane will terminate the growing polysiloxane chains. The dimethyloctylsilyl group will form the end of the polymer chain, controlling the final molecular weight and influencing the properties of the resulting silicone fluid or elastomer. The octyl groups at the chain ends can enhance the polymer's hydrophobicity and lubricity.
| Polymerization System | Role of Ethoxydimethyloctylsilane | Effect on Polymer |
| Ring-opening polymerization of cyclosiloxanes | Chain transfer agent | Controls molecular weight, introduces octyl end-groups |
| Polycondensation of dihydroxydimethylsiloxanes | End-capping agent | Limits chain length, modifies surface properties of the polymer |
Interactive Data Table: Role of Ethoxydimethyloctylsilane in Polymerization
Mechanistic Investigations of Reactions Involving Silane, Ethoxydimethyloctyl
Hydrolysis and Condensation Reaction Kinetics and Pathways of Ethoxysilanes
The fundamental reactions governing the transformation of "Silane, ethoxydimethyloctyl-" from a monomeric species to a polymeric network or a surface-bound layer are hydrolysis and condensation. These processes are intricately linked and are significantly influenced by the reaction conditions.
Hydrolysis: The ethoxy group (-OC2H5) reacts with water to form a silanol (B1196071) group (-OH) and ethanol (B145695). (CH₃)₂(C₈H₁₇)Si-OC₂H₅ + H₂O ⇌ (CH₃)₂(C₈H₁₇)Si-OH + C₂H₅OH
Condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and water, or a silanol group reacts with an ethoxy group to form a siloxane bond and ethanol. 2 (CH₃)₂(C₈H₁₇)Si-OH ⇌ (CH₃)₂(C₈H₁₇)Si-O-Si(C₈H₁₇)(CH₃)₂ + H₂O (CH₃)₂(C₈H₁₇)Si-OH + (CH₃)₂(C₈H₁₇)Si-OC₂H₅ ⇌ (CH₃)₂(C₈H₁₇)Si-O-Si(C₈H₁₇)(CH₃)₂ + C₂H₅OH
Influence of Acidic, Basic, and Neutral Catalysis on Reaction Progression
The kinetics of both hydrolysis and condensation of alkoxysilanes are highly dependent on the pH of the medium. unm.edu Catalysts, whether acidic, basic, or neutral, play a crucial role in dictating the reaction rates and pathways.
Acidic Catalysis: Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the ethoxy group, making it a better leaving group. unm.edunih.gov This is followed by a nucleophilic attack by water on the silicon atom. The hydrolysis rate is generally fast under acidic conditions. gelest.com Conversely, the condensation reaction is slower in acidic media, which favors the formation of more linear, less branched siloxane polymers. The isoelectric point of silica (B1680970) is around pH 2-3; below this pH, the silanol groups are protonated, leading to repulsion and slower condensation rates.
Basic Catalysis: In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov The condensation reaction is significantly accelerated under basic conditions due to the presence of silanolate anions (Si-O⁻), which are highly reactive nucleophiles. unm.edu This typically leads to the formation of more highly branched and cross-linked polymeric structures. unm.edu
Neutral Catalysis: Under neutral conditions (around pH 7), both hydrolysis and condensation rates are at their minimum. unm.edu The spontaneous hydrolysis is generally slow, and the condensation of neutral silanols is also a slow process. The presence of nucleophilic or electrophilic species that can act as catalysts, even in nominally neutral solutions, can influence the reaction progress.
The following table summarizes the general effects of pH on the hydrolysis and condensation rates of alkoxysilanes, which is applicable to "Silane, ethoxydimethyloctyl-".
| Catalyst Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 4) | Fast | Slow | Primarily linear or lightly branched polymers |
| Neutral (pH ~ 7) | Slowest | Slowest | Minimal reaction |
| Basic (pH > 8) | Fast | Fast | Highly branched and cross-linked networks |
This table provides a generalized overview of the catalytic effects on alkoxysilane reactions.
Formation and Reactivity of Silanol Intermediates from "Silane, ethoxydimethyloctyl-"
The hydrolysis of "Silane, ethoxydimethyloctyl-" leads to the formation of a key reactive intermediate: dimethyloctylsilanol ((CH₃)₂(C₈H₁₇)Si-OH). Unlike trialkoxysilanes which can form silanetriols, the dialkoxy nature of the parent compound means only a silanediol (B1258837) could be formed if it were a dialkoxydialkylsilane. However, with only one ethoxy group, "Silane, ethoxydimethyloctyl-" forms a monosilanol.
The reactivity of this silanol intermediate is central to the subsequent condensation process. The presence of two methyl groups and one long octyl chain on the silicon atom introduces steric hindrance, which can influence the rate of condensation compared to smaller alkyl-substituted silanols. The electron-donating nature of the alkyl groups also affects the acidity of the silanol group, which in turn impacts its reactivity in condensation reactions, particularly under basic conditions.
The stability of the dimethyloctylsilanol intermediate is pH-dependent. In acidic solutions, the protonated silanol is less reactive towards condensation. In basic solutions, the deprotonated silanolate is highly reactive.
Elucidation of Network Formation Mechanisms from Alkoxysilane Condensation
As "Silane, ethoxydimethyloctyl-" possesses only one hydrolyzable group, it can only form a dimer through condensation. Extensive network formation, as seen with di- or tri-functional alkoxysilanes, is not possible. The condensation process terminates after the formation of the disiloxane (B77578): 1,1,3,3-tetramethyl-1,3-dioctyldisiloxane.
This limitation to dimerization is a key characteristic of monofunctional alkoxysilanes. The resulting disiloxane is a stable molecule with a central Si-O-Si bond and is sterically shielded by the methyl and octyl groups. This structure prevents further polymerization and results in the formation of well-defined, low-molecular-weight species rather than a cross-linked network.
Interfacial Reaction Mechanisms of "Silane, ethoxydimethyloctyl-" on Inorganic and Organic Substrates
The bifunctional nature of "Silane, ethoxydimethyloctyl-", with its reactive ethoxy group and hydrophobic organic chains, makes it an effective surface modifying agent for both inorganic and organic substrates.
Adsorption Behavior and Surface Orientation Studies
The adsorption of "Silane, ethoxydimethyloctyl-" onto a substrate is the initial step in the surface modification process. On hydrophilic inorganic surfaces, such as silica or metal oxides, which possess surface hydroxyl groups (-OH), the process is driven by the interaction of the silane's head group with these surface sites. researchgate.net
The initial interaction likely involves the formation of hydrogen bonds between the ethoxy group of the silane (B1218182) and the surface hydroxyls. In the presence of surface moisture, hydrolysis of the ethoxy group to a silanol can occur in situ. researchgate.net The subsequent condensation reaction between the silane's silanol group and the surface hydroxyls leads to the formation of a covalent Si-O-Substrate bond.
The orientation of the adsorbed molecules is influenced by the packing density and the nature of the organic substituents. The long octyl chain, being hydrophobic, will tend to orient away from a hydrophilic surface. At low surface coverages, the molecules may lie flat on the surface. As the coverage increases, steric interactions between the octyl chains will force them to adopt a more upright, tilted orientation to maximize packing density. mdpi.com
For organic substrates, the adsorption mechanism is more varied and depends on the specific functionalities of the polymer surface. For polymers with hydroxyl or other reactive groups, similar covalent bonding can occur. For non-polar polymers, the adsorption is primarily driven by weaker van der Waals interactions between the silane's octyl chain and the polymer backbone.
The following table presents representative contact angle data for silica surfaces modified with alkylsilanes, illustrating the effect of surface coverage on hydrophobicity.
| Silane Coverage | Water Contact Angle (°) |
| Unmodified Silica | < 10 |
| Low Coverage | 40 - 60 |
| Monolayer Coverage | 100 - 110 |
This data is representative of the general trend observed for alkylsilane modification of silica surfaces.
Covalent Grafting and Silanization Reaction Pathways
The covalent attachment, or grafting, of "Silane, ethoxydimethyloctyl-" to a surface is termed silanization. This process transforms the properties of the substrate, for instance, rendering a hydrophilic surface hydrophobic.
On Inorganic Substrates: The primary pathway for covalent grafting on inorganic oxide surfaces involves the following steps:
Hydrolysis: The ethoxy group of the silane hydrolyzes to a silanol, often catalyzed by surface-adsorbed water.
Condensation: The silanol group of the silane condenses with a surface hydroxyl group, forming a stable covalent Si-O-Substrate bond and releasing a molecule of water.
Because "Silane, ethoxydimethyloctyl-" is a monofunctional silane in terms of its hydrolyzable group, it can only form a single covalent bond with the surface. This results in the formation of a "brush-like" monolayer, where the octyldimethylsilyl groups are tethered to the surface. There is no lateral cross-linking between adjacent silane molecules, which is a key difference compared to the films formed by di- or tri-functional silanes.
On Organic Substrates: The silanization of organic polymers is more complex. For polymers containing reactive groups like hydroxyls (e.g., cellulose, polyvinyl alcohol), a similar condensation reaction can occur. For other polymers, surface activation techniques such as plasma treatment may be necessary to introduce reactive hydroxyl groups. In the absence of reactive sites, the interaction remains primarily physical adsorption.
The density of the grafted layer depends on several factors, including the reaction conditions (temperature, time, solvent), the concentration of the silane, and the density of reactive sites on the substrate surface.
Mechanistic Understanding of Silane Coupling Agent Action at Interfaces
The primary function of "Silane, ethoxydimethyloctyl-" as a coupling agent is to form a durable bridge between inorganic substrates (like glass or metal oxides) and organic polymers. This action fundamentally relies on a series of hydrolysis and condensation reactions. gelest.com
Hydrolysis: The ethoxy group attached to the silicon atom is hydrolyzable and reacts with water to form a silanol (Si-OH) group. This reaction is often catalyzed by acids or bases. gelest.com
Condensation: The newly formed silanols can then undergo condensation reactions. This can involve self-condensation with other silanol molecules to form siloxane oligomers (Si-O-Si), or condensation with hydroxyl groups present on the surface of an inorganic substrate. gelest.com
Hydrogen Bonding: The silanol-containing species form hydrogen bonds with the hydroxyl groups on the substrate surface. gelest.com
Covalent Bond Formation: During drying or curing, a stable covalent bond is formed between the silane and the substrate, with the loss of water. gelest.com
The general chemical theory posits that the coupling agent contains functional groups that can form covalent bonds with both the inorganic filler and the organic polymer matrix, thus acting as a molecular bridge. nih.gov
The reaction of "Silane, ethoxydimethyloctyl-" at an interface can be represented as follows:
Hydrolysis: CH₃(CH₂)₇Si(CH₃)₂(OCH₂CH₃) + H₂O ⇌ CH₃(CH₂)₇Si(CH₃)₂(OH) + CH₃CH₂OH
Condensation with Substrate: Substrate-OH + HO-Si(CH₃)₂(CH₂)₇CH₃ → Substrate-O-Si(CH₃)₂(CH₂)₇CH₃ + H₂O
Self-Condensation: 2 CH₃(CH₂)₇Si(CH₃)₂(OH) → CH₃(CH₂)₇(CH₃)₂Si-O-Si(CH₃)₂(CH₂)₇CH₃ + H₂O
The octyl group of ethoxydimethyloctylsilane provides a non-polar, hydrophobic character to the modified surface. The dimethyl substitution on the silicon atom means that, upon hydrolysis, it forms a diol, which can lead to linear or cyclic polysiloxane structures at the interface, rather than the highly cross-linked networks formed by tri-alkoxy silanes.
Factors Influencing Interfacial Reactions:
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| pH | Fastest at low and high pH, slowest near neutral pH. | Generally slowest at low pH and fastest at higher pH. |
| Catalyst | Acids and bases catalyze the reaction. | Acids and bases catalyze the reaction. |
| Solvent | The type and concentration of solvent affect reactant and water concentration. | The solvent can influence the stability of intermediate species. |
| Temperature | Increased temperature generally increases reaction rates. | Increased temperature generally increases reaction rates. |
This table presents generalized trends for alkoxysilanes based on available literature.
Research on various alkoxysilanes has shown that the organic substituent on the silicon atom can sterically and electronically influence the reaction rates. The octyl group in ethoxydimethyloctylsilane is expected to have a significant steric effect, potentially slowing down the condensation reactions compared to smaller alkyl groups.
Reaction Pathways in Solution-Phase Polycondensation and Polymer Hybridization
In solution, "Silane, ethoxydimethyloctyl-" can undergo polycondensation reactions, either with itself or with other monomers, to form polysiloxanes or hybrid organic-inorganic polymers. These reactions are fundamental to the synthesis of new materials with tailored properties. nih.gov
The initial steps are the same as at an interface: hydrolysis of the ethoxy group to a silanol, followed by condensation. In solution, the extent of self-condensation is typically higher, leading to the formation of various oligomeric and polymeric structures. The chemistry of organosilanes can be complex, involving hydrolytically initiated self-condensation that can result in polymeric silsesquioxane structures. nih.gov
Self-Polycondensation:
The self-polycondensation of ethoxydimethyloctylsilane, after hydrolysis, leads to the formation of polydimethyloctylsiloxanes. Due to the difunctional nature of the hydrolyzed monomer (dimethyloctylsilanediol), the resulting polymers are primarily linear or cyclic.
The reaction pathway can be influenced by the reaction conditions. For instance, high monomer concentrations and the rapid removal of water and alcohol byproducts can favor the formation of higher molecular weight linear polymers. Conversely, lower concentrations might favor the formation of cyclic species.
Hybridization with Organic Polymers:
"Silane, ethoxydimethyloctyl-" can be incorporated into organic polymer backbones to create hybrid materials. This is often achieved through copolymerization with organic monomers that have reactive groups capable of reacting with the silanol functionality. For example, if copolymerized with a diol in a condensation polymerization, ether linkages could be formed, incorporating the siloxane unit into the main polymer chain.
The general scheme for such a hybridization reaction is:
HO-R-OH (Organic Diol) + HO-Si(CH₃)₂(CH₂)₇CH₃ → -[O-R-O-Si(CH₃)₂(CH₂)₇CH₃]n- + H₂O
The incorporation of the flexible siloxane backbone with the hydrophobic octyl side chains can significantly modify the properties of the resulting hybrid polymer, such as increasing its thermal stability, lowering its glass transition temperature, and enhancing its hydrophobicity.
Influence of Reaction Parameters on Polymer Structure:
The final structure and properties of the polymers and hybrid materials derived from ethoxydimethyloctylsilane are highly dependent on the reaction conditions.
| Parameter | Influence on Polymer Structure |
| Monomer Concentration | Higher concentrations favor linear polymer formation over cyclization. |
| Water/Silane Ratio | Affects the rate of hydrolysis and the availability of silanol groups for condensation. |
| Catalyst Type and Concentration | Can influence the relative rates of hydrolysis and condensation, affecting the final polymer architecture. |
| Comonomer Reactivity | In hybridization, the reactivity of the organic comonomer will determine its incorporation into the polymer chain. |
This table outlines general principles of polycondensation reactions involving organosilanes.
While detailed mechanistic studies specifically on "Silane, ethoxydimethyloctyl-" are not extensively documented in the public domain, the fundamental principles of silane chemistry provide a solid framework for understanding its reaction pathways both at interfaces and in solution. The interplay of its difunctionality, the steric hindrance from the octyl and methyl groups, and the reaction conditions all play a critical role in determining the structure and properties of the resulting materials. Further research with advanced analytical techniques, such as in-situ NMR and mass spectrometry, would be beneficial for a more precise quantitative understanding of the reaction kinetics and mechanisms of this specific compound.
Advanced Spectroscopic and Analytical Characterization Methodologies in Silane, Ethoxydimethyloctyl Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Silane, ethoxydimethyloctyl-". Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while ²⁹Si NMR offers direct insight into the silicon environment, which is critical for studying its reactivity.
In a typical ¹H NMR spectrum of "Silane, ethoxydimethyloctyl-", the ethoxy group protons would present as a quartet and a triplet, corresponding to the -OCH₂- and -CH₃ protons, respectively. The octyl chain would exhibit a series of multiplets, with the terminal methyl group appearing as a distinct triplet. The methyl groups directly attached to the silicon atom would produce a characteristic singlet.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The silicon-bound methyl groups would appear at a distinct upfield region, while the carbons of the ethoxy and octyl groups would have characteristic shifts that can be precisely assigned.
²⁹Si NMR is particularly powerful for studying the hydrolysis and condensation reactions of "Silane, ethoxydimethyloctyl-". The chemical shift of the silicon atom is highly sensitive to its bonding environment. For the monomeric ethoxysilane, a specific resonance is observed. Upon hydrolysis to a silanol (B1196071) (Si-OH) and subsequent condensation to form siloxane bonds (Si-O-Si), new peaks will appear at different chemical shifts, allowing for the quantitative monitoring of the reaction progress.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Silane (B1218182), ethoxydimethyloctyl-
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethoxy | -OCH₂- | ~3.8 (quartet) | ~58 |
| Ethoxy | -CH₃ | ~1.2 (triplet) | ~18 |
| Dimethylsilyl | -Si(CH₃)₂- | ~0.1 (singlet) | ~-2 |
| Octyl | -Si-CH₂- | ~0.5 (triplet) | ~15 |
| Octyl | -(CH₂)₆- | ~1.3 (multiplet) | ~22-32 |
| Octyl | -CH₃ | ~0.9 (triplet) | ~14 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Multidimensional NMR Techniques for Complex Reaction Mixtures and Oligomers
During the hydrolysis and condensation of "Silane, ethoxydimethyloctyl-", a complex mixture of monomers, dimers, trimers, and larger oligomers is formed. One-dimensional NMR spectra of such mixtures can be crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for resolving these complex structures.
A ¹H-¹H COSY experiment would reveal the coupling between protons on adjacent carbon atoms, helping to confirm the assignments of the overlapping multiplets of the octyl chain. An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, providing an unambiguous assignment of both ¹H and ¹³C resonances for each species in the mixture. This allows for the identification of specific oligomeric structures and provides insights into the mechanism of polymerization.
Solid-State NMR for Surface-Bound "Silane, ethoxydimethyloctyl-" Architectures
When "Silane, ethoxydimethyloctyl-" is used to modify a surface, for example, silica (B1680970) or a metal oxide, solid-state NMR (ssNMR) is a powerful technique to characterize the resulting organic-inorganic interface. Cross-Polarization Magic Angle Spinning (CP/MAS) techniques are typically employed to enhance the signal of the less abundant nuclei like ¹³C and ²⁹Si.
¹³C CP/MAS NMR can confirm the presence of the octyl and residual ethoxy or methyl groups on the surface, providing information about the integrity of the organic layer after grafting. ²⁹Si CP/MAS NMR is particularly informative as it can distinguish between different silicon environments. For instance, it can differentiate unreacted silanols on the substrate surface (Q³ sites in silica), from the silicon atoms of the "Silane, ethoxydimethyloctyl-" covalently bonded to the surface through one, two, or three siloxane bridges (T¹, T², and T³ sites, respectively). This level of detail is crucial for understanding the nature of the covalent attachment and the structure of the self-assembled monolayer.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interfacial Bonding Characterization
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. For "Silane, ethoxydimethyloctyl-", these methods are used to identify functional groups and to monitor the chemical changes during hydrolysis, condensation, and surface modification.
In the FTIR spectrum of the neat "Silane, ethoxydimethyloctyl-", characteristic peaks would include C-H stretching vibrations of the octyl and methyl groups around 2850-2960 cm⁻¹, and Si-O-C stretching vibrations of the ethoxy group around 1080-1100 cm⁻¹. The Si-C bond also gives rise to characteristic vibrations. Upon hydrolysis, the intensity of the Si-O-C peaks will decrease, and a broad band corresponding to the O-H stretching of silanol groups (Si-OH) will appear around 3200-3700 cm⁻¹. The subsequent condensation to form siloxane (Si-O-Si) bonds can be monitored by the appearance of a strong absorption band around 1000-1100 cm⁻¹.
When "Silane, ethoxydimethyloctyl-" is grafted onto a substrate like silica, Attenuated Total Reflectance (ATR)-FTIR is often used. This surface-sensitive technique allows for the direct observation of the immobilized silane and the changes in the substrate. For instance, a decrease in the intensity of the free silanol groups on the silica surface (around 3745 cm⁻¹) and the appearance of the C-H stretching bands of the octyl group are clear indicators of successful surface modification.
Raman spectroscopy provides complementary information. The Si-O-Si symmetric stretch is often more prominent in the Raman spectrum than in the FTIR spectrum, making it a useful tool for studying the condensation process.
Mass Spectrometry (MS) for Identification of Reaction Intermediates and Oligomer Distributions
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of "Silane, ethoxydimethyloctyl-" and to identify the various species present during its hydrolysis and condensation. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to analyze the reaction mixture.
In the initial stages of the reaction, the mass spectrum would show a prominent peak corresponding to the molecular ion of the parent "Silane, ethoxydimethyloctyl-". As hydrolysis proceeds, peaks corresponding to the hydrolyzed species (with one or more ethoxy groups replaced by hydroxyl groups) would be detected. Subsequent condensation reactions lead to the formation of dimers, trimers, and higher oligomers, which can be identified by their characteristic mass-to-charge ratios. By analyzing the distribution of these oligomers over time, detailed kinetic models of the polymerization process can be developed.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis and Elemental Composition of "Silane, ethoxydimethyloctyl-" Modified Materials
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When "Silane, ethoxydimethyloctyl-" is applied as a surface coating, XPS is an ideal tool for characterizing the modified surface.
A survey scan of a surface treated with "Silane, ethoxydimethyloctyl-" would show the presence of silicon, carbon, and oxygen. High-resolution scans of the Si 2p, C 1s, and O 1s regions provide detailed chemical state information. The Si 2p spectrum can be deconvoluted to distinguish between the silicon in the substrate (e.g., SiO₂ in silica) and the silicon in the grafted silane layer. The C 1s spectrum can often be resolved into components representing the aliphatic carbon of the octyl chain, the carbon in the Si-C bond, and any residual ethoxy groups. The O 1s spectrum can differentiate between oxygen in the substrate, in the siloxane bridges (Si-O-Si), and in any remaining silanol (Si-OH) or ethoxy (Si-O-C) groups.
By comparing the elemental ratios obtained from XPS, the surface coverage and, to some extent, the orientation of the grafted "Silane, ethoxydimethyloctyl-" molecules can be inferred.
Table 2: Typical Binding Energies in XPS for a "Silane, ethoxydimethyloctyl-" Modified Silica Surface
| Element | Orbital | Chemical State | Typical Binding Energy (eV) |
|---|---|---|---|
| Si | 2p | SiO₂ (substrate) | ~103.3 |
| Si | 2p | R-Si-O (silane) | ~102.0 |
| C | 1s | C-C / C-H | ~284.8 |
| C | 1s | C-Si | ~284.2 |
| C | 1s | C-O | ~286.5 |
| O | 1s | Si-O-Si | ~532.5 |
| O | 1s | Si-OH | ~533.2 |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Complex Systems
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the "Silane, ethoxydimethyloctyl-" monomer and for monitoring the progress of its reactions.
GC, often coupled with a mass spectrometer (GC-MS), is well-suited for separating and identifying volatile compounds. It can be used to determine the purity of the starting silane material and to detect any low-molecular-weight byproducts formed during reactions, such as ethanol (B145695) released during hydrolysis.
For the analysis of the less volatile oligomers formed during condensation, HPLC is the preferred technique. Reverse-phase HPLC can separate the different oligomeric species based on their size and polarity. By collecting fractions and analyzing them with other techniques like MS or NMR, the identity of each peak in the chromatogram can be confirmed. This allows for a detailed quantitative analysis of the oligomer distribution as a function of reaction time, providing valuable kinetic data.
Theoretical and Computational Studies of Silane, Ethoxydimethyloctyl Systems
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic wavefunctions of molecules. northwestern.edu From these calculations, a wealth of information can be derived, including molecular structure, energy, and various electronic properties. northwestern.edu These first-principles calculations are crucial for understanding the intrinsic properties of "Silane, ethoxydimethyloctyl-". ornl.gov
Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost, making it suitable for studying relatively large molecules like "Silane, ethoxydimethyloctyl-". researchgate.net DFT calculations are used to explore the potential energy surface of the molecule, identifying stable conformations and the transition states that connect them. nih.gov
By systematically rotating the rotatable bonds (e.g., Si-O, O-C, and C-C bonds in the ethoxy and octyl groups), a conformational analysis can be performed. The results of such an analysis for "Silane, ethoxydimethyloctyl-" would likely reveal multiple low-energy conformers. The relative energies of these conformers are influenced by a combination of steric hindrance and weak intramolecular interactions. The octyl chain, in particular, can adopt various folded and extended conformations, with the all-trans conformation generally being one of the most stable in the gas phase.
Table 1: Calculated Relative Energies of "Silane, ethoxydimethyloctyl-" Conformers using DFT
| Conformer | Dihedral Angle (C-Si-O-C) | Relative Energy (kJ/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 4.2 |
| Eclipsed | 0° | 15.8 |
Note: The data in this table is representative and based on typical values for similar alkoxy silanes.
DFT is also instrumental in mapping out reaction pathways. For "Silane, ethoxydimethyloctyl-", a key reaction is the hydrolysis of the ethoxy group, which is the initial step in the formation of siloxane bonds. DFT calculations can elucidate the mechanism of this reaction, including the role of catalysts such as acids or bases, by calculating the structures and energies of reactants, transition states, and products.
The hydrolysis of "Silane, ethoxydimethyloctyl-" involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the ethoxy group and the formation of a silanol (B1196071) ("Silane, dimethyloctyl(hydroxy)-"). This is followed by a condensation reaction where two silanols react to form a disiloxane (B77578) ("Disiloxane, 1,1,3,3-tetramethyl-1,3-dioctyl-"). Computational modeling, particularly with DFT, can provide detailed insights into the transition states of these reactions. researchgate.net
The transition state for hydrolysis typically involves a pentacoordinate silicon center. The energy barrier for this reaction can be calculated, providing a measure of the reaction rate. Similarly, the transition states for the subsequent condensation reactions can be modeled. These calculations often reveal the influence of pH, as the reaction can proceed through different pathways in acidic or basic conditions.
Table 2: Calculated Activation Energies for Hydrolysis and Condensation of "Silane, ethoxydimethyloctyl-"
| Reaction | Catalyst | Activation Energy (kJ/mol) |
| Hydrolysis | None | 120 |
| Hydrolysis | Acid | 75 |
| Condensation | None | 95 |
| Condensation | Base | 60 |
Note: This data is illustrative and based on general trends observed for the hydrolysis and condensation of alkoxysilanes.
Molecular Dynamics (MD) Simulations of "Silane, ethoxydimethyloctyl-" Self-Assembly and Interfacial Interactions
While quantum chemical methods are excellent for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for exploring the collective behavior of many molecules over longer timescales. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes like self-assembly and interfacial phenomena. polito.it
"Silane, ethoxydimethyloctyl-" is designed to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970) or metal oxides. MD simulations are a powerful tool to study the process of SAM formation. rsc.org A typical simulation would involve placing a number of "Silane, ethoxydimethyloctyl-" molecules, along with solvent molecules, above a substrate surface and observing their behavior over time.
These simulations can reveal key aspects of the self-assembly process, such as the initial adsorption of silane (B1218182) molecules onto the surface, the hydrolysis of the ethoxy groups, and the subsequent lateral polymerization to form a cross-linked siloxane network. The simulations also provide information on the structure of the final monolayer, including its thickness, density, and the tilt angle of the octyl chains with respect to the surface normal. researchgate.net
Table 3: Structural Properties of a Simulated "Silane, ethoxydimethyloctyl-" Monolayer on a Silica Surface
| Property | Value |
| Monolayer Thickness | 1.2 nm |
| Molecular Area | 25 Ų/molecule |
| Average Tilt Angle | 30° |
| Degree of Covalent Bonding to Substrate | 85% |
Note: These values are representative and depend on the specific simulation conditions and force field parameters used.
"Silane, ethoxydimethyloctyl-" can be used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers. MD simulations can be used to investigate the interactions at the interface between the silane-modified filler and the polymer matrix. researchgate.net
By constructing a simulation box containing a silane-treated inorganic surface and a polymer melt, the interfacial properties can be studied. These simulations can quantify the strength of the interaction between the octyl chains of the silane and the polymer chains. This information is crucial for understanding how the silane improves the mechanical properties of the composite material. The simulations can also shed light on the conformation of the polymer chains near the interface and the extent of interpenetration between the silane layer and the polymer.
Chemometric and Machine Learning Approaches for Reaction Optimization and Data Interpretation
Chemometrics and machine learning are data-driven approaches that are increasingly being used in chemistry to optimize reactions and interpret complex datasets. diva-portal.orgnih.gov These methods can be applied to both experimental and computational data related to "Silane, ethoxydimethyloctyl-".
For instance, machine learning models can be trained on data from a series of hydrolysis and condensation reactions performed under different conditions (e.g., temperature, pH, catalyst concentration). rsc.org The trained model can then be used to predict the optimal conditions for achieving a desired outcome, such as a specific reaction rate or product distribution. This can significantly accelerate the process of reaction optimization compared to traditional trial-and-error approaches. figshare.com
In the context of computational studies, machine learning can be used to analyze the large datasets generated by MD simulations. For example, a machine learning model could be trained to identify different phases or ordered structures within a self-assembling monolayer from the simulation trajectories. These models can also help in developing more accurate force fields for MD simulations by learning from high-quality quantum chemical data. udel.edu
Advanced Materials Science Applications of Silane, Ethoxydimethyloctyl
Engineering of Surface Properties for Diverse Applications
"Silane, ethoxydimethyloctyl-" is a versatile compound utilized in advanced materials science to tailor the surface properties of various substrates. Its unique chemical structure, featuring a hydrolyzable ethoxy group and a non-polar octyl group, allows for the covalent bonding to surfaces and the simultaneous introduction of low surface energy characteristics. This dual functionality is harnessed to engineer surfaces with specific functionalities, ranging from extreme liquid repellency to enhanced corrosion resistance and anti-fouling capabilities.
Development of Superhydrophobic and Oleophobic Surfaces through "Silane, ethoxydimethyloctyl-" Grafting
The creation of superhydrophobic and oleophobic surfaces often relies on a combination of specific surface chemistry and a hierarchical micro-nano structure. "Silane, ethoxydimethyloctyl-" plays a crucial role in the chemical modification aspect, significantly lowering the surface energy of a substrate. When applied to a roughened surface, this silane (B1218182) can induce superhydrophobicity, characterized by water contact angles exceeding 150°, and a low sliding angle of less than 5°. mdpi.com
The mechanism involves the hydrolysis of the ethoxy group in the presence of surface moisture, leading to the formation of silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the substrate surface, forming stable covalent bonds. The long, non-polar octyl chains orient away from the surface, creating a dense, low-energy layer that repels water.
For oleophobicity, which is the repulsion of oils and other low-surface-tension liquids, "Silane, ethoxydimethyloctyl-" can be used in conjunction with other materials, such as silica (B1680970) nanoparticles and fluoroalkylsilanes, to create the necessary re-entrant surface geometry and further reduce surface energy. Research has demonstrated that a double-layer coating system, with a top coat of a fluoroalkyl silane over a superhydrophobic base, can achieve stable oleophobic properties.
| Substrate | Surface Modification | Water Contact Angle (°) | Oil Contact Angle (°) |
|---|---|---|---|
| Silica Nanocomposite | Superhydrophobic Base Layer | 158-160° | - |
| Silica Nanocomposite | Superhydrophobic Base + Fluoroalkyl Silane (FAS) Topcoat | 158-160° | 79° |
| Wood | Sol-Gel with Alkyl Silane | 159° | - |
| CT3 Steel | ZnO Layer + Triethoxymethylsilane (MTES) | >150° doaj.org | - |
Anti-Corrosion and Barrier Coating Development with "Silane, ethoxydimethyloctyl-" Derived Layers
Silane-based coatings are increasingly investigated as environmentally friendly alternatives to traditional corrosion-resistant treatments for metal alloys. nih.gov Layers derived from "Silane, ethoxydimethyloctyl-" can form a dense, crosslinked network on a metal surface, acting as a physical barrier to corrosive agents such as water and ions. uakron.eduscielo.br The hydrophobic nature of the octyl groups further enhances this protective effect by repelling water from the metal surface.
| Metal Alloy | Coating Type | Corrosion Resistance Improvement | Test Method |
|---|---|---|---|
| Aluminum Alloy (AA2024-T3) | Various Silane Coatings | Increased corrosion resistance uakron.edu | Immersion in NaCl and oxalic acid solutions uakron.edu |
| Magnesium Alloy (AZ31) | APTES Silane Coating | Significantly reduced corrosion uakron.edu | Immersion in NaCl and oxalic acid solutions uakron.edu |
| 2024 Aluminum Alloy | Plasma Deposited Organosilicon Film | Up to 240 times scielo.br | Electrochemical Impedance Spectroscopy (EIS) scielo.br |
| 2024 Aluminum Alloy | Plasma Deposited Organosilicon Film | Up to 36 times scielo.br | Salt spray test scielo.br |
Creation of Tunable Wettability Surfaces and Anti-Fouling Coatings
The control of surface wettability is crucial for a variety of applications, including the prevention of biofouling on marine structures. nih.govresearchgate.net "Silane, ethoxydimethyloctyl-" contributes to the development of anti-fouling coatings through the creation of low-energy, hydrophobic surfaces. These "fouling-release" coatings operate on the principle that the weak adhesion of marine organisms to the hydrophobic surface allows them to be removed by hydrodynamic forces, such as the movement of a ship through water. nih.gov
While superhydrophobic surfaces can be highly effective at preventing the initial attachment of marine organisms, the durability of the air layer trapped within the surface roughness can be a challenge in underwater applications. Therefore, research also focuses on creating surfaces with tunable wettability, where the surface properties can be altered in response to external stimuli. nih.gov
In addition to hydrophobic approaches, hydrophilic surfaces can also exhibit anti-fouling properties by forming a tightly bound hydration layer that acts as a physical barrier to prevent the adhesion of foulants. nih.govresearchgate.net The versatility of silane chemistry allows for the creation of both hydrophobic and hydrophilic surfaces, depending on the choice of the non-hydrolyzable organic group.
Role in Composite Materials and Nanocomposites
Interfacial Adhesion Promotion in Polymer Composites and Adhesives
The primary function of "Silane, ethoxydimethyloctyl-" as an adhesion promoter is to form a durable chemical link between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. sinosil.com The ethoxy groups of the silane hydrolyze and react with the surface of the inorganic filler, while the octyl group can physically entangle with or, in the case of reactive silanes, covalently bond to the polymer matrix. This molecular bridge improves stress transfer from the matrix to the reinforcement, leading to enhanced mechanical properties such as tensile strength, flexural strength, and impact resistance. mdpi.comresearchgate.netnih.gov
Surface Functionalization and Dispersion of Nanoparticles for Enhanced Material Performance
The successful incorporation of nanoparticles into a polymer matrix to create a nanocomposite is heavily reliant on the ability to achieve a uniform dispersion and prevent agglomeration. manchester.ac.ukcd-bioparticles.com The high surface area and inherent tendency of nanoparticles to agglomerate can be overcome by surface functionalization with silanes like "Silane, ethoxydimethyloctyl-". nih.govnih.gov
By treating the surface of nanoparticles, such as silica, with this silane, their surface chemistry is altered from hydrophilic to hydrophobic. This modification improves the compatibility of the nanoparticles with a non-polar polymer matrix, facilitating their dispersion and preventing the formation of strength-limiting aggregates. cd-bioparticles.comresearchgate.net The improved dispersion leads to a more effective reinforcement of the polymer matrix, resulting in nanocomposites with superior mechanical, thermal, and barrier properties. usm.my
| Polymer Matrix | Filler/Nanoparticle | Silane Treatment | Observed Improvement |
|---|---|---|---|
| Epoxy | Glass Fibers/Aluminum Hydroxide (B78521) | Dynasylan® Glymo | Increased tensile and flexural strength mdpi.com |
| Natural Rubber (NR) | Precipitated Silica (PSi) | Aminopropyltriethoxy silane (AS) | Improved mechanical properties and abrasion resistance researchgate.net |
| NR/EPDM Blend | Phlogopite | Epoxide-functionalized silane (ES) | 35% higher tensile strength, 18% higher modulus nih.gov |
| Polymer Dental Composite | Silica Nanoparticles | Generic Silane Treatment | Enhanced wear resistance and gloss retention usm.my |
Design of Advanced Fillers for Hybrid Materials
"Silane, ethoxydimethyloctyl-" can be employed as a surface treatment for inorganic fillers such as silica, titania, and alumina. The mechanism of surface modification involves the hydrolysis of the ethoxy group in the presence of surface moisture or an acidic/basic catalyst to form a reactive silanol. This silanol then condenses with the hydroxyl groups present on the surface of the inorganic filler, forming a stable covalent bond (Si-O-Si).
The key functionalities of "Silane, ethoxydimethyloctyl-" in the design of advanced fillers are:
Improved Filler Dispersion: The long, non-polar octyl chains protruding from the filler surface increase its organophilic character. This enhanced compatibility with the polymer matrix prevents the agglomeration of filler particles, leading to a more uniform dispersion.
Enhanced Interfacial Adhesion: By creating a covalent link between the filler and the silane, and through the physical entanglement of the octyl chains with the polymer matrix, the interfacial adhesion is significantly improved. This allows for efficient stress transfer from the polymer matrix to the reinforcing filler, enhancing the mechanical properties of the hybrid material, such as tensile strength, modulus, and toughness.
Hydrophobicity and Environmental Stability: The octyl groups render the filler surface hydrophobic, which can reduce moisture absorption at the filler-polymer interface. This is crucial for maintaining the long-term performance and durability of the composite material, especially in humid environments.
The extent of surface coverage and the resulting properties of the hybrid material are dependent on the reaction conditions, including the concentration of the silane, the solvent used, and the temperature and time of the treatment.
Table 1: Potential Effects of Ethoxydimethyloctylsilane Treatment on Filler and Hybrid Material Properties
| Property | Effect of Silane Treatment | Rationale |
| Filler Surface Energy | Decreased | The non-polar octyl groups replace the polar hydroxyl groups on the filler surface. |
| Filler Dispersion | Increased | Enhanced compatibility between the organophilic filler and the polymer matrix. |
| Interfacial Adhesion | Increased | Covalent bonding at the interface and physical entanglement of the octyl chains. |
| Mechanical Strength | Increased | Improved stress transfer from the matrix to the filler. |
| Moisture Absorption | Decreased | The hydrophobic nature of the octyl-modified surface repels water. |
Development of Functional Coatings and Thin Films Incorporating "Silane, ethoxydimethyloctyl-"
The unique chemical properties of "Silane, ethoxydimethyloctyl-" make it a valuable precursor for the development of functional coatings and thin films with tailored surface properties.
The sol-gel process is a versatile method for creating thin films and coatings at low temperatures. "Silane, ethoxydimethyloctyl-" can be incorporated into sol-gel formulations, typically with other silicon alkoxides like tetraethoxysilane (TEOS), to create organic-inorganic hybrid coatings.
In this process, the ethoxy group of the silane participates in hydrolysis and condensation reactions to form a siliceous network, which provides mechanical strength and adhesion to the substrate. The dimethyloctyl group, which does not participate in the network formation, becomes an integral part of the coating, imparting specific functionalities. The primary function imparted by the octyl group is hydrophobicity, leading to water-repellent and easy-to-clean surfaces.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. "Silane, ethoxydimethyloctyl-" is a suitable candidate for the formation of SAMs on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.
The formation process involves the chemisorption of the silane headgroup (ethoxy) onto the substrate, followed by the self-organization of the alkyl chains (octyl) driven by van der Waals interactions. This results in a densely packed, oriented monolayer. The key characteristics of SAMs formed from this silane would be:
Surface Energy Control: The terminal methyl groups of the octyl chains would form the outermost surface of the SAM, resulting in a low-energy, hydrophobic surface.
Wetting Control: The hydrophobicity of the SAM can be precisely controlled, which is crucial for applications in microfluidics, anti-fouling surfaces, and patterning.
Adhesion and Lubrication: SAMs can act as adhesion promoters or as ultrathin lubricating layers, depending on the application.
Applications in Micro- and Nanofabrication Using "Silane, ethoxydimethyloctyl-" Precursors
In the field of micro- and nanofabrication, surface properties play a critical role. "Silane, ethoxydimethyloctyl-" can be used as a surface modification agent to control adhesion and surface energy in various lithographic processes.
One potential application is in nanoimprint lithography (NIL), where a mold with nanoscale features is pressed into a resist material. A low surface energy coating on the mold is essential to prevent the resist from adhering to it, ensuring a clean release. A self-assembled monolayer of "Silane, ethoxydimethyloctyl-" could serve as an effective anti-adhesion layer for NIL molds due to its low surface energy and the robustness of the silane-substrate bond.
Furthermore, the ability to pattern surfaces with regions of different wettability (hydrophilic/hydrophobic) is a key technique in creating microarrays and labs-on-a-chip. SAMs of "Silane, ethoxydimethyloctyl-" can be patterned using techniques such as microcontact printing or photolithography to create chemically defined surfaces for controlled cell adhesion or fluid flow.
Catalytic Applications and Influences of Silane, Ethoxydimethyloctyl
"Silane, ethoxydimethyloctyl-" as a Component in Heterogeneous Catalyst Support Modification
Alkoxysilanes are frequently employed to modify the surface of catalyst supports such as silica (B1680970) and alumina. This modification can alter the surface properties of the support, including its hydrophobicity, acidity, and ability to disperse active metal species. The long octyl chain in ethoxydimethyloctylsilane would be expected to impart significant hydrophobic character to a catalyst support. This could be advantageous in certain aqueous-phase reactions by creating a more favorable microenvironment for nonpolar reactants at the catalyst surface. However, no specific studies were identified that have investigated or quantified the impact of ethoxydimethyloctylsilane on the physicochemical properties of catalyst supports or the subsequent catalytic performance.
Influence on Organometallic Catalysis and Ligand Design
In the realm of organometallic catalysis, silanes can sometimes act as ligands or be incorporated into ligand structures to tune the electronic and steric properties of a metal center. The dimethylethoxysilyl group has the potential to coordinate to a metal, though it is not a classical strong-coordinating ligand. More commonly, alkoxysilanes are used as external electron donors in Ziegler-Natta catalysis for olefin polymerization. wikipedia.orgrsc.orgnih.gov These donors interact with the catalyst components to control the stereochemistry and molecular weight of the resulting polymer. diva-portal.orgbohrium.com While various alkoxysilanes have been studied in this context, no research was found that specifically evaluates the performance of ethoxydimethyloctylsilane as an external donor or its influence on the properties of polyolefins.
Role in Surface-Immobilized Catalysts for Specific Organic Transformations
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. researchgate.netosti.govsoton.ac.uk Silane (B1218182) coupling agents are instrumental in this process, providing a covalent linkage between the catalyst and the support. The ethoxy group of ethoxydimethyloctylsilane could, in principle, be used to graft the molecule onto a support bearing hydroxyl groups. The octyl chain could then serve as a tether for attaching a catalytically active species. Despite this potential application, the scientific literature does not appear to contain any reports of ethoxydimethyloctylsilane being used for the surface immobilization of catalysts for specific organic transformations.
Environmental and Sustainability Considerations in Silane, Ethoxydimethyloctyl Research
Studies on Degradation Pathways and Environmental Fate of Organosilanes
While specific comprehensive environmental fate studies on Silane (B1218182), ethoxydimethyloctyl- are not extensively documented in publicly available literature, its degradation pathways can be largely inferred from the well-established chemistry of analogous alkoxysilanes and other organosilicon compounds. The environmental fate of such compounds is primarily governed by abiotic and biotic degradation processes, with hydrolysis being a key initial step.
Hydrolytic Degradation: The primary abiotic degradation pathway for Silane, ethoxydimethyloctyl- in the presence of water is the hydrolysis of the ethoxy group (-OC2H5). This reaction cleaves the silicon-oxygen bond, leading to the formation of silanols and ethanol (B145695). The general reaction is as follows:
R-Si(CH3)2(OC2H5) + H2O → R-Si(CH3)2(OH) + C2H5OH
Following the initial hydrolysis, the resulting silanol (B1196071) (octyldimethylsilanol) is unstable and can undergo further condensation reactions with other silanols to form siloxane oligomers or polymers. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Biodegradation: While the silicon-carbon bond is generally stable, the organic moieties of organosilanes can be subject to biodegradation by microorganisms in soil and aquatic environments. For Silane, ethoxydimethyloctyl-, the octyl group is a potential target for microbial degradation. Aerobic biodegradation pathways for long-chain alkanes typically involve oxidation to alcohols, aldehydes, and then to carboxylic acids, which can be further metabolized. The ultimate aerobic biodegradation of many organosilicon compounds leads to the formation of silica (B1680970) (silicon dioxide), carbon dioxide, and water.
The environmental fate of Silane, ethoxydimethyloctyl- is also influenced by its physical-chemical properties. The long octyl chain imparts a hydrophobic character to the molecule, suggesting a tendency to partition from water to soil, sediment, and sludge in aquatic environments. Its mobility in soil will be limited by its adsorption to organic matter.
Interactive Data Table: General Degradation Pathways of Organosilanes
| Degradation Process | Description | Key Reactants | Primary Products | Influencing Factors |
| Hydrolysis | Cleavage of alkoxy (e.g., ethoxy) groups in the presence of water. | Water | Silanols, Alcohols | pH, Temperature, Catalysts |
| Condensation | Reaction of silanols to form siloxane bonds (Si-O-Si). | Silanols | Siloxane oligomers/polymers, Water | Concentration of silanols |
| Biodegradation | Microbial breakdown of the organic side chains (e.g., octyl group). | Microorganisms, Oxygen | Carbon dioxide, Water, Biomass | Presence of acclimated microbes |
| Atmospheric Oxidation | Degradation of volatile organosilanes in the atmosphere by hydroxyl radicals. | Hydroxyl radicals (•OH) | Silica, Carbon dioxide, Water | Sunlight intensity |
Sustainable Synthesis and Application Strategies for Reduced Environmental Footprint
Sustainable Synthesis: Traditional synthesis methods for organosilanes often involve multi-step processes that can be energy-intensive and may use hazardous reagents. Green chemistry principles are being applied to develop more sustainable alternatives:
Renewable Feedstocks: One of the most promising strategies is the use of biogenic silica, such as that derived from rice hull ash, as a renewable source of silicon. dntb.gov.ua This approach can replace the energy-intensive carbothermal reduction of silica to silicon metal. dntb.gov.ua Alcohols used in the synthesis, such as ethanol to form the ethoxy group, can also be sourced from biomass. researchgate.net
Catalysis: The development of more efficient and selective catalysts can reduce energy consumption and waste generation. Research is ongoing into the use of earth-abundant metal catalysts to replace precious metal catalysts.
Solvent Selection: Minimizing or replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis process. researchgate.net
Atom Economy: Designing synthesis routes with high atom economy ensures that a maximum proportion of the reactants are incorporated into the final product, thereby minimizing waste. Hydrosilylation reactions, which can be used to form the silicon-carbon bond, are examples of atom-economical processes. nih.gov
Sustainable Applications and Life Cycle Considerations: The application of Silane, ethoxydimethyloctyl- can also contribute to sustainability. For instance, its use as a hydrophobic agent in coatings can extend the service life of materials, reducing the need for replacement. In some cases, silane-based coatings are being developed as alternatives to fluorinated compounds, which have raised environmental and health concerns. google.com
A life cycle assessment (LCA) provides a holistic view of the environmental impact of a chemical, from raw material extraction to end-of-life. mdpi.com Studies on silicon-based products have suggested that their use can lead to a net reduction in greenhouse gas emissions over their entire life cycle, for example, by improving energy efficiency in various applications. silicones.eu For Silane, ethoxydimethyloctyl-, a comprehensive LCA would quantify its environmental benefits and burdens, guiding further research and development towards more sustainable solutions.
Interactive Data Table: Strategies for a Reduced Environmental Footprint
| Strategy | Description | Examples | Potential Environmental Benefit |
| Renewable Feedstocks | Utilizing raw materials derived from biological sources. | Using biogenic silica from rice hull ash; bio-ethanol. dntb.gov.ua | Reduced reliance on fossil fuels; lower carbon footprint. |
| Green Catalysis | Employing efficient, selective, and environmentally benign catalysts. | Earth-abundant metal catalysts. | Lower energy consumption; reduced hazardous waste. |
| Alternative Solvents | Replacing volatile organic compounds (VOCs) with safer alternatives. | Water-based formulations; supercritical CO2. researchgate.netzmsilane.com | Reduced air pollution and health risks. zmsilane.com |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Hydrosilylation reactions. nih.gov | Minimized waste generation. |
| Sustainable Applications | Using the chemical in products that offer environmental benefits. | Fluorine-free water-repellent coatings. google.com | Reduced use of persistent and bioaccumulative chemicals. |
| Life Cycle Assessment | Evaluating the environmental impact throughout the product's life. | "Cradle-to-grave" analysis of energy use, emissions, and waste. mdpi.com | Identification of environmental hotspots for targeted improvements. |
Future Research Directions and Emerging Trends for Silane, Ethoxydimethyloctyl
Integration into Advanced Manufacturing and Additive Printing Technologies
The unique properties of Silane (B1218182), ethoxydimethyloctyl- make it a candidate for integration into advanced manufacturing processes, particularly in the surface modification of materials and as an additive in polymer composites. Its long octyl chain provides hydrophobicity, while the ethoxy group allows for covalent bonding to inorganic substrates.
Recent developments have seen the inclusion of ethoxydimethyloctylsilane in fluorine-free coatings for textiles to impart soil and stain resistance. google.comjustia.com These coatings create a protective, interpenetrating layer with the textile fibers, which can enhance the physical strength and durability of the material. google.comjustia.com This application in advanced textile finishing, a form of continuous manufacturing, highlights a key area for future research. Further investigation is likely to focus on optimizing the formulation and application processes to enhance performance and durability for various textile types.
While direct applications in additive printing, or 3D printing, are still emerging, the role of silanes as coupling agents in polymer composites is well-established. Future research will likely explore the use of ethoxydimethyloctylsilane as a surface treatment for fillers used in 3D printing filaments. By modifying the surface of fillers such as glass or carbon fibers, it can improve their dispersion and adhesion within the polymer matrix, leading to printed objects with enhanced mechanical properties. The potential to use this silane to create hydrophobic or oleophobic surfaces on 3D printed parts directly from the printing process is another promising avenue of investigation.
Table 1: Potential Applications in Advanced Manufacturing
| Manufacturing Area | Potential Application of Silane, ethoxydimethyloctyl- | Anticipated Benefit |
| Advanced Textiles | Component in fluorine-free, soil/stain-resistant coatings | Enhanced durability and water repellency |
| Additive Manufacturing | Surface treatment for fillers in composite filaments | Improved mechanical strength of printed objects |
| Additive to printing resins for surface modification | In-situ creation of hydrophobic/oleophobic surfaces |
Exploration of Novel Reactivity and Functionalization Pathways
The future of Silane, ethoxydimethyloctyl- also lies in the exploration of its chemical reactivity to create new functional materials. The synthesis of long-chain alkylalkoxysilanes is a field of active research, with studies focusing on developing efficient and scalable synthesis methods. researchgate.netresearchgate.net A documented synthesis of ethoxydimethyloctylsilane involves the reaction of chlorodimethyloctylsilane with absolute ethanol (B145695) in the presence of triethylamine. google.com
Beyond its synthesis, research is being directed towards the functionalization of the alkyl chain. While the primary role of the octyl group is often to impart hydrophobicity, it can also serve as a scaffold for further chemical modification. Future studies may explore reactions such as terminal functionalization of the octyl chain to introduce reactive groups like amines, epoxides, or thiols. This would transform the silane into a bifunctional molecule capable of not only binding to an inorganic surface but also participating in a secondary polymerization or cross-linking reaction.
The exploration of novel catalysts for the hydrolysis and condensation of the ethoxy groups is another area of interest. This could lead to more controlled deposition of the silane on surfaces, allowing for the creation of highly ordered self-assembled monolayers (SAMs) with tailored properties. The development of such functionalization pathways will significantly broaden the application scope of ethoxydimethyloctylsilane in areas such as sensing, microelectronics, and biomedical devices.
Predictive Modeling and Artificial Intelligence in Silane Chemistry Research
Computational studies are already being employed to predict the physical properties of silane compounds based on their molecular structure. These models can estimate properties such as boiling point, density, and refractive index, reducing the need for extensive experimental characterization. The application of these predictive tools to ethoxydimethyloctylsilane and its derivatives could rapidly screen for molecules with desired properties for specific applications.
Furthermore, AI and machine learning algorithms can be used to explore the vast chemical space of possible functionalizations. By training models on existing data from silane chemistry, it may be possible to predict the outcome of novel reactions and identify promising new functionalization pathways for long-chain alkylalkoxysilanes. This in-silico approach can guide experimental work, making the research and development process more efficient and cost-effective. As more data on the performance of silanes in various applications becomes available, AI models could also be developed to predict the performance of materials incorporating ethoxydimethyloctylsilane, such as the durability of a textile coating or the mechanical strength of a 3D printed composite.
Q & A
Q. What frameworks integrate ethoxydimethyloctylsilane research with broader materials science literature?
- Methodological Answer: Systematic reviews should map silane performance against other coupling agents (e.g., aminopropyltriethoxysilane) using meta-regression. Cross-reference findings with domain-specific databases (e.g., ICSD for crystallographic data). Collaborative platforms like Open Science Framework (OSF) enable data sharing and reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
